molecular formula C12H20ClN5 B12219343 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12219343
M. Wt: 269.77 g/mol
InChI Key: JIPWTWMSCGEZIU-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to reductive amination using formaldehyde and a secondary amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.

    1-methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of various pyrazole derivatives.

Uniqueness

1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-8-17-12(5-7-15-17)10-13-9-11-4-6-14-16(11)2;/h4-7,13H,3,8-10H2,1-2H3;1H

InChI Key

JIPWTWMSCGEZIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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